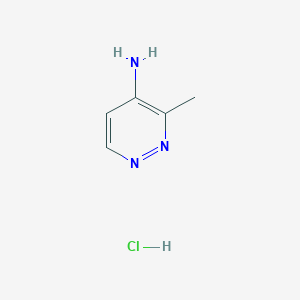

3-Methylpyridazin-4-amine hydrochloride

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound (C₅H₇N₃·HCl) features a pyridazine ring substituted with a methyl group at position 3 and an amine group at position 4, protonated as a hydrochloride salt. The pyridazine ring adopts a planar configuration, with bond lengths and angles consistent with aromatic heterocyclic systems. Crystallographic studies of analogous compounds, such as 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate, reveal intramolecular hydrogen bonding between amine hydrogen atoms and adjacent nitrogen atoms, stabilizing the molecular conformation.

X-ray diffraction data for similar hydrochloride salts, like 4-aminopyridine hydrochloride, show ionic interactions between the protonated amine and chloride ions, forming a crystalline lattice. While direct crystallographic data for this compound are limited, its structural analogies to pyridazine derivatives suggest a monoclinic or triclinic crystal system, with unit cell parameters influenced by hydrogen-bonding networks.

| Structural Feature | Value/Description |

|---|---|

| Molecular Formula | C₅H₇N₃·HCl |

| Aromatic Ring System | Pyridazine |

| Key Substituents | 3-Methyl, 4-Amine (protonated) |

| Hydrogen Bonding | N–H⋯Cl⁻ and N–H⋯N interactions |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, methyl group, and amine protons. For the related compound 3-amino-4-methylpyridine, aromatic protons resonate at δ 6.5–8.0 ppm, while the methyl group appears as a singlet near δ 2.3 ppm. The amine protons in hydrochloride salts typically show broad signals due to exchange broadening, as seen in 4-aminopyridine hydrochloride (δ 8.5–9.0 ppm).

Infrared (IR) Spectroscopy:

IR spectra reveal N–H stretching vibrations at 3300–3500 cm⁻¹ for the amine group and C–N stretches at 1250–1350 cm⁻¹. The hydrochloride salt exhibits a strong absorption band near 2400–2600 cm⁻¹, corresponding to N⁺–H vibrations. Bending modes of the pyridazine ring are observed at 1500–1600 cm⁻¹, consistent with aromatic C=C and C=N vibrations.

Mass Spectrometry (MS):

Electron ionization mass spectrometry of 3-methylpyridazin-4-amine (free base) shows a molecular ion peak at m/z 109.064 ([M]⁺), with fragments arising from loss of NH₂ (m/z 92) and CH₃ (m/z 94). The hydrochloride form may exhibit adducts such as [M+H]+ at m/z 110.071 and [M+Na]+ at m/z 132.053.

Tautomeric Behavior and Protonation States

The protonation state of this compound stabilizes the amine group as NH₃⁺, preventing tautomerism observed in neutral pyridazine derivatives. In contrast, non-salt analogs like 3-methoxypyridin-4-amine can exhibit tautomerism between amine and imine forms, depending on solvent polarity and pH. Computational studies of related compounds suggest that protonation at the pyridazine nitrogen enhances aromaticity, reducing the likelihood of tautomeric shifts.

Comparative Analysis with Related Pyridazine Derivatives

The methyl group at position 3 in this compound introduces steric hindrance, marginally reducing solubility compared to unsubstituted analogs. However, the hydrochloride salt’s ionic character enhances water solubility relative to neutral derivatives like 3-methoxypyridin-4-amine. Pyridazine-based compounds generally exhibit lower basicity than pyridine derivatives due to the electron-withdrawing effect of the second nitrogen atom.

Structure

2D Structure

特性

IUPAC Name |

3-methylpyridazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQJYQRQAUSXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-51-5 | |

| Record name | 4-Pyridazinamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpyridazin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-Methylpyridazin-4-amine hydrochloride (also known as 3-Methylpyridazin-4-amine) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN·HCl

- Molecular Weight : 145.58 g/mol

- CAS Number : 54075962

The compound features a pyridazine ring, which is known for its diverse biological activities, including inhibition of various enzymes and receptors.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds with similar structures have been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of various physiological processes, including neurotransmission and vascular function. For instance, studies have demonstrated that certain aminopyridine derivatives can bind effectively to nNOS, leading to reduced nitric oxide production, which is implicated in various neurological disorders .

- Fatty Acid-Binding Protein Inhibition : Recent studies have explored the optimization of pyridazine derivatives as inhibitors of fatty acid-binding proteins (FABPs). These proteins are involved in lipid metabolism and are potential therapeutic targets for treating metabolic disorders and cancer. The optimization efforts have revealed promising analogs with significant inhibitory activity against FABPs .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects. The precise mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's ability to inhibit FABPs suggests potential anticancer activity. FABPs are often overexpressed in tumors, and their inhibition can lead to reduced tumor growth and metastasis. Ongoing research is focusing on evaluating the efficacy of this compound in preclinical cancer models.

Case Studies and Research Findings

- Neuronal Nitric Oxide Synthase Inhibition : A study highlighted the design of double-headed aminopyridine inhibitors that showed improved potency against nNOS compared to traditional inhibitors. The most potent compound from this series exhibited an IC value of 5 μM, indicating significant biological activity .

- Optimization for FABP Inhibition : In a recent investigation, a series of pyridazine derivatives were synthesized and evaluated for their ability to inhibit FABP4. One derivative was identified with an IC value of 1.57 μM, demonstrating considerable effectiveness and paving the way for further development .

Data Tables

科学的研究の応用

Pharmacological Applications

1.1. Potassium Channel Blockers

One of the primary applications of 3-methylpyridazin-4-amine hydrochloride is its role as a potassium channel blocker. Compounds in this class have been shown to enhance neuronal conduction and are being investigated for their therapeutic potential in treating neurological disorders such as multiple sclerosis and spinal cord injuries. For instance, derivatives of 4-aminopyridine (4AP), which share structural similarities with this compound, have demonstrated efficacy in improving walking in patients with multiple sclerosis by blocking voltage-gated potassium channels .

1.2. Imaging Agents

The compound has also been evaluated for use as a PET (Positron Emission Tomography) imaging agent. Research indicates that derivatives of 4AP can be radiofluorinated to create tracers capable of detecting demyelinated lesions in the central nervous system. The ability to visualize these lesions is crucial for diagnosing and monitoring diseases like multiple sclerosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound and its derivatives is essential for optimizing their pharmacological properties. Studies have shown that minor modifications in the chemical structure can significantly enhance their potency as potassium channel blockers. For example, certain derivatives have been found to exhibit up to seven times greater potency than traditional compounds like 4AP .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

4.1. Clinical Trials

Recent clinical trials have explored the efficacy of potassium channel blockers, including those derived from this compound, in treating conditions like spinal cord injuries and traumatic brain injuries. These studies highlight the compound's potential to enhance recovery by improving neuronal signaling .

4.2. In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound derivatives. Findings indicate that these compounds can effectively penetrate the blood-brain barrier, making them suitable candidates for central nervous system applications .

Data Summary Table

類似化合物との比較

Core Structural Differences

The pyridazine core distinguishes 3-methylpyridazin-4-amine hydrochloride from analogs with other nitrogen-containing heterocycles:

Key Insight : The pyridazine ring’s electron-deficient nature (due to adjacent nitrogens) may increase reactivity compared to pyridine or pyrimidine derivatives .

Physicochemical Properties

Key Insight : The iodine substituent in ’s compound significantly increases molecular weight and may reduce aqueous solubility, whereas the pyrazolo-pyridine derivative () exhibits higher purity, suggesting better synthetic scalability .

準備方法

Reaction Conditions and Catalysts

- Starting Material: 4-picoline-3-boronic acid.

- Amination Source: Inorganic ammonia compounds such as ammoniacal liquor, ammonium chloride, ammonium sulfate, ammonium acetate.

- Catalysts: Metal oxides including red copper oxide (preferred), cupric oxide, zinc oxide, cobalt oxide, chromium oxide, silver suboxide.

- Solvents: Water, methanol, ethanol, acetonitrile, chloroform, DMF, or their mixtures; water and methanol mixtures are preferred.

- Temperature: Room temperature.

- Reaction Time: 2 to 6 hours depending on conditions.

Reaction Parameters and Yields

Advantages

- Single-step reaction with mild conditions.

- High product yields (up to 95%).

- Use of readily available and inexpensive reagents.

- Suitable for industrial scale-up due to simplicity and mild temperature.

Alternative Methods: Reduction of Nitro- or Amido-Precursors

Some traditional methods involve multi-step processes starting from 4-methylpyridine (4-picoline):

- Nitration of 4-methylpyridine to form 3-nitro-4-methylpyridine at low temperatures (e.g., -78 °C) using reagents like N2O5.

- Subsequent catalytic hydrogenation (e.g., Pd/C catalyst) to reduce the nitro group to an amino group.

- Harsh reaction conditions (cryogenic temperatures).

- Use of hazardous reagents (N2O5).

- Longer reaction times.

- Lower industrial feasibility due to complexity and safety concerns.

Process for Conversion of Cyano or Amido Intermediates

Another synthetic approach involves:

- Preparation of 2-chloro-3-cyano-4-methylpyridine intermediates.

- Hydrolysis to 2-chloro-3-amido-4-methylpyridine under acidic conditions.

- Conversion of amido intermediates to 3-amino derivatives by treatment with a strong base and halogen (e.g., bromine) at controlled temperatures.

This multi-step process involves refluxing, filtration, and extraction steps, with yields reported around 93% for the 2-chloro-3-amino-4-methylpyridine intermediate.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Industrial Viability | Notes |

|---|---|---|---|---|---|---|

| Catalytic amination (single-step) | 4-picoline-3-boronic acid | Ammonium salts, metal oxides | Room temp, 2-6 h | 84-95 | High | Mild, simple, scalable |

| Nitration + catalytic reduction | 4-methylpyridine | N2O5, Pd/C catalyst | -78 °C nitration, hydrogenation | Moderate | Low | Harsh conditions, safety concerns |

| Cyano/amido intermediate conversion | 2-chloro-3-cyano-4-methylpyridine | Acid hydrolysis, base + halogen | Reflux, 70-140 °C | ~93 | Moderate | Multi-step, more complex |

Research Findings and Industrial Considerations

- The catalytic amination using 4-picoline-3-boronic acid and metal oxide catalysts represents the most efficient and industrially feasible method due to its simplicity, mild conditions, and high yields.

- Reaction parameters such as molar ratios, choice of ammonia source, catalyst type, and solvent composition significantly influence yield and purity.

- Red copper oxide is frequently preferred as a catalyst for its effectiveness.

- The process can be monitored by thin-layer chromatography (TLC) to ensure completion.

- Post-reaction workup typically involves filtration, concentration under reduced pressure, and recrystallization (commonly using ethyl acetate) to isolate the pure product.

Q & A

Basic: What are the established synthetic routes for 3-Methylpyridazin-4-amine hydrochloride, and how can purity be optimized?

Answer:

A common approach involves multi-step reactions starting with substituted pyridazine precursors. For example, halogenated intermediates (e.g., 4-chloro-pyridazin-3-amine) can undergo nucleophilic substitution with methylamine under acidic conditions, followed by HCl treatment to form the hydrochloride salt . Purity optimization requires rigorous purification techniques:

- Recrystallization : Use polar solvents like ethanol or water to remove unreacted starting materials .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) can isolate the target compound from byproducts .

- Acid-Base Extraction : Adjust pH to precipitate the free base, then re-dissolve in HCl to regenerate the hydrochloride salt .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., methyl group at δ ~2.5 ppm, pyridazine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 158.05 for the free base) .

- X-ray Crystallography : Resolves protonation sites and hydrogen-bonding networks in the crystalline hydrochloride form .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl (e.g., Cl content ~21.5%) .

Basic: How do environmental factors (pH, temperature) affect the stability of this compound?

Answer:

- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), regenerating the free base. Stability is maximized in acidic buffers (pH 3–6) .

- Thermal Stability : Degrades above 150°C, forming decomposition products like methylamine and pyridazine derivatives. Store at 2–8°C under inert atmosphere .

- Light Sensitivity : UV exposure accelerates oxidation; use amber vials for long-term storage .

Advanced: What mechanistic insights explain the regioselectivity of methylamine substitution in pyridazine derivatives?

Answer:

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C4) activate C3 for nucleophilic attack by methylamine via resonance stabilization .

- Steric Factors : Bulky substituents at C5 hinder substitution at adjacent positions. Kinetic studies using -labeled methylamine can track reaction pathways .

- Catalysis : Trace HCl protonates the pyridazine ring, enhancing electrophilicity at the target carbon .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from:

- Solvent Purity : Residual solvents (e.g., DMSO) alter solubility. Use USP-grade solvents and control water content via Karl Fischer titration .

- Polymorphism : Different crystalline forms exhibit varying solubility. Characterize polymorphs via PXRD and DSC .

- Experimental Design : Standardize protocols (e.g., shake-flask method at 25°C ± 0.1°C) to ensure reproducibility .

Advanced: What strategies are effective for impurity profiling in this compound synthesis?

Answer:

- HPLC-MS/MS : Identify impurities (e.g., des-methyl analogs or dimerization byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Spiking Experiments : Add suspected impurities (e.g., 4-aminopyridazine) to confirm retention times and MS fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 365 nm), and oxidative conditions (HO) to simulate degradation pathways .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., kinases or GPCRs) using AutoDock Vina to identify potential interaction sites .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .

- DFT Calculations : Analyze electron density maps to predict reactivity hotspots (e.g., nucleophilic N-atoms) .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

- Reaction Exotherms : Use jacketed reactors with controlled cooling to prevent thermal runaway during methylamine addition .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. methylamine) and reaction time (monitored via in-situ IR) to minimize side reactions .

- Workup Efficiency : Replace batch purification with continuous-flow crystallization to improve yield and reduce solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。